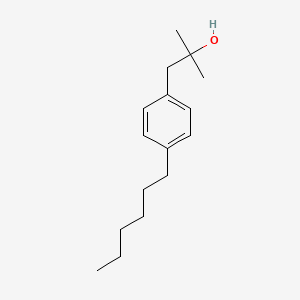
1-(2-Phenylethyl)indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)indene (1-PEI) is an organic compound with a molecular formula of C14H14. It is an aromatic hydrocarbon that is a derivative of indene, a polycyclic aromatic hydrocarbon (PAH). It is a colorless liquid with a strong odor and is soluble in many organic solvents. 1-PEI has many applications in the fields of organic synthesis, drug delivery, and materials science.
科学的研究の応用
1-(2-Phenylethyl)indene has been studied extensively in the fields of organic synthesis, drug delivery, and materials science. In organic synthesis, it has been used as a building block for the synthesis of heterocycles, polymers, and organometallic compounds. In drug delivery, it has been used to encapsulate and deliver drugs, proteins, and other bioactive molecules. In materials science, it has been used to create polymeric materials with improved properties such as mechanical strength and chemical resistance.
作用機序
1-(2-Phenylethyl)indene is an aromatic hydrocarbon and is believed to act as a ligand for some proteins, such as cytochrome P450 enzymes. It is also believed to interact with some receptors in the body, such as the serotonin receptor. The exact mechanism of action of 1-(2-Phenylethyl)indene is not yet known.
Biochemical and Physiological Effects
1-(2-Phenylethyl)indene has been shown to have some biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as serotonin, in the brain. It has also been shown to reduce inflammation and oxidative stress in cells. In addition, it has been shown to have antioxidant and antifungal properties.
実験室実験の利点と制限
The advantages of using 1-(2-Phenylethyl)indene in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 1-(2-Phenylethyl)indene in laboratory experiments is that it has not been extensively studied and its exact mechanism of action is not yet known.
将来の方向性
The future directions for research on 1-(2-Phenylethyl)indene include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug delivery and materials science. Additionally, further research into its toxicity and safety profile is needed. Other potential future directions include the development of new synthetic methods for 1-(2-Phenylethyl)indene and the exploration of its potential uses in the fields of agriculture and food science.
合成法
1-(2-Phenylethyl)indene can be synthesized by a variety of methods, including the Fischer-Indole reaction, the Wittig reaction, and the Ullmann reaction. The Fischer-Indole reaction involves the condensation of an aryl halide with an aldehyde in the presence of an acid catalyst to form an indole. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Ullmann reaction is a coupling reaction between two aryl halides in the presence of a copper catalyst to form an aryl ether.
特性
IUPAC Name |
1-(2-phenylethyl)-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-16-13-12-15-8-4-5-9-17(15)16/h1-9,12-13,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHIEENDCJQBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C=CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)

![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)




